3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-5-4-10-22-12-15(21-18(13)22)8-9-20-19(23)14-6-7-16(24-2)17(11-14)25-3/h4-7,10-12H,8-9H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFXDCMCTHMYNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Imidazo[1,2-a]pyridine Moiety: This can be achieved through the reaction of 2-aminopyridine with α-bromoketones under mild conditions, often using toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents.
Attachment of the Benzamide Core: The imidazo[1,2-a]pyridine derivative is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
TRPM8 Receptor Modulation
One of the primary applications of 3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide lies in its role as a modulator of the TRPM8 receptor (transient receptor potential melastatin subfamily type 8). This receptor is involved in various physiological processes such as:
- Pain Sensation : Modulating TRPM8 can influence pain pathways, making this compound a candidate for developing analgesics.
- Thermoregulation : TRPM8 is associated with cold sensitivity; thus, compounds that affect its activity could be beneficial in treating conditions related to temperature perception.
The modulation of TRPM8 by this compound suggests potential therapeutic applications in treating inflammatory pain and neuropathic pain disorders. Research indicates that compounds targeting TRPM8 can alleviate symptoms associated with these conditions by altering sensory neuron activity .
Anticancer Potential
The structural similarities between this compound and other known anticancer agents suggest its potential in cancer therapy. Studies on related compounds have shown that imidazo[1,2-a]pyridine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Compounds with similar structural motifs have demonstrated activity against colorectal carcinoma cells (HCT116) .
- The presence of functional groups that enhance bioactivity can lead to improved efficacy against cancer cells while minimizing toxicity to normal cells.
Antimicrobial Activity
Research into similar compounds has revealed antimicrobial properties, indicating that this compound may also exhibit antibacterial and antifungal activities. The efficacy of related benzamide derivatives against Gram-positive and Gram-negative bacteria has been documented .
Case Study 1: TRPM8 Modulation
A study focusing on the interaction between various compounds and the TRPM8 receptor highlighted the importance of structural modifications in enhancing binding affinity and efficacy. The findings suggested that derivatives of imidazo[1,2-a]pyridine could lead to novel analgesic agents targeting cold-induced pain pathways .
Case Study 2: Anticancer Activity
In vitro studies on structurally related compounds indicated significant anticancer effects against HCT116 cells. Compounds exhibiting IC50 values lower than standard chemotherapeutics (e.g., 5-FU) demonstrated promising selectivity towards cancer cells over normal cells .
Case Study 3: Antimicrobial Efficacy
Research into the antimicrobial properties of sulfonamide derivatives revealed that modifications to the benzene ring could enhance activity against various pathogens. The MIC values reported for these derivatives suggest a potential for developing new antimicrobial agents based on similar scaffolds .
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes such as phosphatidylinositol-3-kinases (PI3K) and protein kinases involved in cell signaling pathways.
Pathways Involved: The compound inhibits the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.
Comparison with Similar Compounds
3,4,5-Trimethoxy-N-[(8-Methylimidazo[1,2-a]Pyridin-2-Yl)Methyl]Benzamide ()
- Molecular Formula : C₁₉H₂₁N₃O₄
- Molecular Weight : 355.394 g/mol
- Key Differences :
- Substituents : 3,4,5-Trimethoxy benzamide (vs. 3,4-dimethoxy in the target compound).
- Linker : Methyl group (vs. ethyl linker).
- The shorter methyl linker may restrict conformational flexibility.
3,4-Dimethoxy-N-{2-[2-(Pyridin-3-Yl)-1,3-Thiazol-4-Yl]Ethyl}Benzamide ()
- Molecular Formula : C₁₉H₁₉N₃O₃S
- Molecular Weight : 369.44 g/mol
- Key Differences :
- Heterocycle : Thiazole-pyridine moiety (vs. imidazo[1,2-a]pyridine).
- Substituents : Sulfur atom in thiazole (vs. nitrogen-rich imidazo[1,2-a]pyridine).
Modifications to the Imidazo[1,2-a]Pyridine Scaffold
8-Amino-2-(3,4-Dimethoxyphenyl)-N-(3-(Piperidin-1-Yl)Propyl)Imidazo[1,2-a]Pyridine-6-Carboxamide Dihydrochloride (38) ()
- Molecular Formula: Not explicitly stated; estimated as C₂₈H₃₆Cl₂N₆O₃ (including dihydrochloride).
- Key Differences: Substituents: 6-Carboxamide and 8-amino groups on the imidazo[1,2-a]pyridine core (vs. unsubstituted core in the target compound). Linker: Piperidinylpropyl chain (vs. ethylamine).
- Synthesis : Prepared via palladium-catalyzed coupling and NaHMDS-mediated reactions .
- Implications: The carboxamide and amino groups enhance hydrogen-bonding capacity, while the piperidinylpropyl linker introduces basicity, likely influencing bioavailability.
Heterocyclic and Linker Modifications
3,4,5-Trimethoxy-N-(3-(8-Methylimidazo[1,2-a]Pyridin-2-Yl)Phenyl)Benzamide ()
- CAS : 694469-31-3
- Purity : 98%
- Key Differences :
- Linker : Phenyl spacer (vs. ethyl linker).
- Substituents : 3,4,5-Trimethoxy benzamide (vs. 3,4-dimethoxy).
- Implications : The rigid phenyl spacer may reduce flexibility but enhance π-π stacking interactions with target proteins.
Biological Activity
3,4-Dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide core with significant modifications, including methoxy groups and an imidazo[1,2-a]pyridine moiety. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 342.37 g/mol. The presence of the imidazo[1,2-a]pyridine ring is noteworthy as this class of compounds is often associated with various pharmacological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or receptor binding, influencing various cellular pathways. For instance, the imidazo[1,2-a]pyridine moiety is known to engage in interactions that can inhibit certain kinases involved in cancer progression.
Biological Activity Overview
Research has highlighted several areas where this compound exhibits biological activity:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For example, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes relevant in disease pathways. Studies on related benzamide derivatives indicate potential for inhibiting kinases associated with tumor growth and metastasis .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds structurally related to this compound:
- In Vitro Studies : A study on similar benzamide derivatives demonstrated significant inhibition of RET kinase activity, which is crucial for certain types of cancers. The structure-activity relationship (SAR) indicated that modifications at the benzamide position could enhance potency against cancer cell lines .
- Cytotoxicity Tests : Research involving related compounds revealed cytotoxic effects against various cancer cell lines (e.g., A431 and HT29). The IC50 values suggested that these compounds could be developed further as potential anticancer agents .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into how such compounds interact at the molecular level, revealing hydrophobic interactions as key components in their binding affinity to target proteins involved in cancer pathways.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key synthetic routes and optimization strategies for 3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the imidazo[1,2-a]pyridine core, followed by coupling with a substituted benzamide. Key steps include:
- Core formation : Cyclocondensation of 2-aminopyridine derivatives with α-bromoketones or via Pd-catalyzed cross-coupling reactions .
- Benzamide coupling : Amidation using 3,4-dimethoxybenzoyl chloride with an ethylenediamine-linked imidazo[1,2-a]pyridine intermediate under basic conditions (e.g., DIPEA in DMF) .
- Optimization : Reaction temperature (60–80°C), solvent choice (DMF or THF), and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical for yields >70%. Purification via column chromatography (silica gel, EtOAc/hexane) is standard .
Basic: Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Answer:
- ¹H/¹³C-NMR : Confirms regiochemistry of the imidazo[1,2-a]pyridine core and benzamide substitution patterns .
- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z ~422) and detects impurities .
- FT-IR : Identifies carbonyl stretches (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- Elemental Analysis : Ensures purity (>95%) .
Advanced: How does structural modification of the benzamide or imidazo[1,2-a]pyridine moiety influence biological activity?
Answer:
- Benzamide modifications :
- 3,4-Dimethoxy groups : Enhance solubility and modulate interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Fluorination/chlorination : Increases metabolic stability but may reduce bioavailability due to higher lipophilicity .
- Imidazo[1,2-a]pyridine substitutions :
- 8-Methyl group : Improves target selectivity by sterically blocking off-target binding .
- Ethyl linker length : Shorter linkers (e.g., ethyl vs. propyl) optimize binding to deep catalytic pockets (e.g., in SMO or BTK kinases) .
Advanced: What methodologies are used to resolve contradictions in biological activity data across structural analogs?
Answer:
- Dose-response assays : Confirm IC₅₀ values in multiple cell lines (e.g., PANC-1, SUIT-2) to rule out cell-specific effects .
- Target engagement studies : Use biophysical methods (SPR, ITC) to validate direct binding to suspected targets (e.g., Smoothened receptor) .
- Metabolic stability assays : Compare hepatic microsomal half-lives to identify pharmacokinetic outliers .
- QSAR modeling : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends .
Advanced: How can crystallography (e.g., SHELX) elucidate the compound’s binding mode with biological targets?
Answer:
- Data collection : High-resolution (<1.8 Å) X-ray diffraction data from co-crystallized compound-target complexes .
- Refinement : SHELXL refines positional and thermal parameters, resolving ambiguities in ligand orientation .
- Key interactions :
- Hydrogen bonds between methoxy groups and Thr280/Arg400 (e.g., in kinase domains) .
- π-π stacking of imidazo[1,2-a]pyridine with Phe484 in hydrophobic pockets .
Advanced: What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?
Answer:
- Chiral chromatography : Use Pirkle-type columns (e.g., Chiralpak IA) to resolve enantiomers .
- Asymmetric catalysis : Employ Pd-BINAP complexes for enantioselective Suzuki-Miyaura coupling during core synthesis .
- Crystallization-induced resolution : Preferential crystallization of one enantiomer from racemic mixtures .
Advanced: How do solvent polarity and temperature affect reaction selectivity in amidation steps?
Answer:
- Polar aprotic solvents (DMF, DMSO) : Increase reaction rates by stabilizing transition states but may promote side reactions (e.g., over-acylation) .
- Low temperatures (0–5°C) : Reduce epimerization during coupling of chiral intermediates .
- Additives (e.g., HOBt) : Minimize racemization in amide bond formation .
Advanced: What computational tools predict off-target interactions and toxicity profiles?
Answer:
- Molecular docking (AutoDock Vina) : Screens against structural databases (e.g., PDB) to identify off-target kinases .
- ADMET prediction (SwissADME) : Estimates blood-brain barrier penetration (low for this compound due to high polar surface area) .
- Toxicity alerts (ProTox-II) : Flags potential hepatotoxicity via CYP3A4 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
